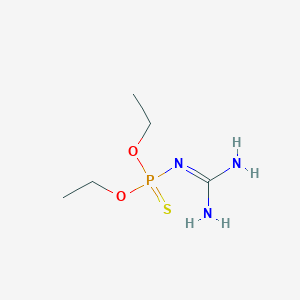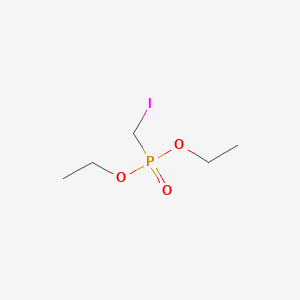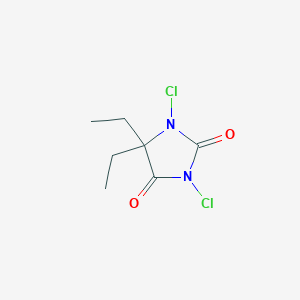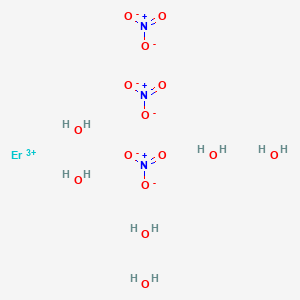
2,4-Dinitropyridine
Vue d'ensemble
Description
2,4-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 4-nitropyridine, involves a two-step approach. The starting material, pyridine N-oxide, is nitrated with HNO3 and H2SO4 to give 4-nitropyridine N-oxide. This is then reacted with PCl3 to produce the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .
Molecular Structure Analysis
The molecular structure of 2,4-Dinitropyridine consists of a pyridine ring with nitro groups attached at the 2 and 4 positions . The molecular weight of 2,4-Dinitropyridine is 169.095 Da .
Chemical Reactions Analysis
The degradation mechanism of nitro-substituted compounds like 2,4-dinitropyridine in advanced oxidation processes (AOPs) has been studied. The addition-elimination reaction is the dominant mechanism .
Physical And Chemical Properties Analysis
The molecular formula of 2,4-Dinitropyridine is C5H3N3O4, and it has a molecular weight of 169.1 .
Applications De Recherche Scientifique
Synthesis of 4-Nitropyridine
2,4-Dinitropyridine is used in the synthesis of 4-nitropyridine, a key intermediate in medicinal products . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This enables the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
Preparation of Pyridine Derivatives
4-Nitropyridine, which can be synthesized from 2,4-Dinitropyridine, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Microreaction Technology
Microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates . The use of 2,4-Dinitropyridine in this technology can increase the process safety and efficiency of fast highly exothermic reactions .
Fluorescent Probe for Biothiols
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe was developed for the sensitive and selective detection of biothiols . The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process .
Cell Imaging
The fluorescent probe mentioned above was successfully utilized to detect endogenous and exogenous biothiols in HeLa cells . This shows the potential of 2,4-Dinitropyridine in cell imaging applications .
6. Crystal Appearance of Industrial Grade 2,6-Diamino-3,5-Dinitropyridine (PYX) 2,4-Dinitropyridine is structurally similar to 2,6-diamino-3,5-dinitropyridine (PYX), which is used in the industrial sector . The crystal appearance of industrial grade PYX is mostly needle-shaped or rod-shaped , suggesting potential applications of 2,4-Dinitropyridine in material science.
Mécanisme D'action
Target of Action
It’s structurally similar to 2,4-dinitrophenol, which is known to act on mitochondrial proteins, specifically those involved in oxidative phosphorylation .
Mode of Action
This means it could disrupt the process by which cells produce ATP, the primary energy currency of the cell .
Biochemical Pathways
4-nitropyridine, a related compound, is known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Given its potential role as an uncoupler of oxidative phosphorylation, it could lead to a significant increase in metabolic rate and heat production at the cellular level .
Orientations Futures
While specific future directions for 2,4-Dinitropyridine were not found in the search results, research in the field of nitropyridine derivatives is ongoing. For instance, the development of new synthesis methods and the exploration of their potential applications in various fields are areas of active research .
Propriétés
IUPAC Name |
2,4-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUBPKCDYGIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376488 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitropyridine | |
CAS RN |
14916-61-1 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















